molecular formula C9H10N4O B14015187 N-(3-Methyl-1H-pyrazolo[4,3-c]pyridin-6-yl)acetamide

N-(3-Methyl-1H-pyrazolo[4,3-c]pyridin-6-yl)acetamide

Cat. No.: B14015187
M. Wt: 190.20 g/mol
InChI Key: CUEQSVMMXWZNIV-UHFFFAOYSA-N
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Description

N-(3-Methyl-1H-pyrazolo[4,3-c]pyridin-6-yl)acetamide is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The specific structure of this compound includes a methyl group at the 3-position of the pyrazole ring and an acetamide group at the 6-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methyl-1H-pyrazolo[4,3-c]pyridin-6-yl)acetamide typically involves the formation of the pyrazolopyridine core followed by functionalization at specific positions. One common method starts with the preparation of 3-methyl-1H-pyrazole, which is then reacted with a suitable pyridine derivative under acidic conditions to form the pyrazolopyridine core. The acetamide group is introduced through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(3-Methyl-1H-pyrazolo[4,3-c]pyridin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methyl group at the 3-position can be oxidized to form a carboxylic acid derivative.

    Reduction: The acetamide group can be reduced to an amine under suitable conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-Methyl-1H-pyrazolo[4,3-c]pyridin-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Methyl-1H-pyrazolo[4,3-c]pyridin-6-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

IUPAC Name

N-(3-methyl-2H-pyrazolo[4,3-c]pyridin-6-yl)acetamide

InChI

InChI=1S/C9H10N4O/c1-5-7-4-10-9(11-6(2)14)3-8(7)13-12-5/h3-4H,1-2H3,(H,12,13)(H,10,11,14)

InChI Key

CUEQSVMMXWZNIV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=NC(=CC2=NN1)NC(=O)C

Origin of Product

United States

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